3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid
Description
3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid is a synthetic organic compound featuring a benzoic acid backbone conjugated with a cyano-substituted acrylamide moiety and a 3-methylaniline group. This structure combines electron-withdrawing (cyano, carbonyl) and electron-donating (methyl-substituted anilino) groups, which influence its physicochemical properties and biological interactions. The compound is synthesized via Knoevenagel condensation, a common method for preparing α,β-unsaturated carbonyl derivatives .
Properties
IUPAC Name |
3-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-4-2-7-16(8-12)20-17(21)15(11-19)10-13-5-3-6-14(9-13)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNRVFLRTKDPJT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., fluorine in 8b) enhance antibacterial activity compared to unsubstituted analogs (8a) by increasing electrophilicity and membrane permeability . The target compound’s 3-methylanilino group, a moderate electron-donating substituent, may reduce reactivity but improve metabolic stability.
Physicochemical Properties: The cyano group in the target compound and 2B increases polarity, improving solubility in polar solvents compared to non-cyano analogs like 8a or 8b. The ethoxycarbonyl group in ’s compound enhances lipophilicity, favoring passive diffusion across biological membranes.
Synthetic Methodology: All analogs are synthesized via Knoevenagel condensation, confirming the versatility of this reaction for α,β-unsaturated systems .
Research Findings and Implications
- Antibacterial Activity: Fluorinated derivatives (8b) show superior activity (MIC: 4 µg/mL against S. aureus) compared to 8a (MIC: 16 µg/mL), highlighting the role of halogen substituents . The target compound’s 3-methylanilino group may offer a balance between activity and toxicity.
- Antioxidant Potential: The tert-butyl-hydroxyphenyl group in 2B contributes to radical scavenging (IC₅₀: 12 µM for DPPH assay), a property absent in the target compound due to its lack of phenolic groups .
- Solubility and Bioavailability : The acetic acid moiety in ’s compound improves water solubility, a critical factor for oral bioavailability. The target compound’s benzoic acid group may similarly enhance solubility at physiological pH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
